5,6,7,4'-Tetramethoxyflavanone
Overview
Description
5,6,7,4’-Tetramethoxyflavanone is a flavonoid compound isolated from Chromolaena odorata (L.) with neuroprotective activity and can be used in the study of neurodegenerative diseases . It has been demonstrated to have a neuroprotective effect on brain degeneration and amyloidogenesis .
Molecular Structure Analysis
The molecular formula of 5,6,7,4’-Tetramethoxyflavanone is C19H20O6 . The IUPAC Standard InChI isInChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,4’-Tetramethoxyflavanone include a molecular weight of 344.3585 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Antimycobacterial Activity : A study identified 5,6,7,4'-Tetramethoxyflavanone as one of the flavanones isolated from Chromolaena odorata. It exhibited weak antimycobacterial activity against Mycobacterium tuberculosis (A. Suksamrarn et al., 2004).
Allelopathic Potential : Isoflavanones including a similar compound (5,7,2',4'-tetrahydroxy-6-(3-methylbut-2-enyl)isoflavanone) were isolated from the root exudate of Desmodium uncinatum. These compounds exhibited allelopathic effects which could be utilized in agriculture (M. K. Tsanuo et al., 2003).
Biological Activities : The compound has been studied for its various biological activities. A study highlighted the importance of flavanones and their derivatives as dietary constituents and in herbal medicines, particularly for their antioxidant properties (J. Hanson, 2016).
Pharmacokinetics and Bioavailability : A study on 5,7,3′,4′-Tetramethoxyflavone, a similar compound, in rats revealed insights into its oral bioavailability, pharmacokinetics, and excretion. This information is crucial for clinical applications (G. Wei et al., 2014).
Antibacterial Activity Against MRSA : Flavanones, including 5,6,7,4'-Tetramethoxyflavanone, were studied for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated certain hydroxylation patterns are important for significant anti-MRSA activity (H. Tsuchiya et al., 1997).
Fluorescence Properties : A study focused on the fluorescence properties of flavanone derivatives, including 5,6,7,4'-Tetramethoxyflavanone. Understanding these properties could be important for various applications in biochemistry and medical diagnostics (Wenhong Li et al., 2016).
Metabolism by Intestinal Bacteria : The metabolism of similar polymethoxyflavones by human intestinal bacterium Blautia sp. was studied, showing how these compounds can be metabolized to demethylated flavones. This is crucial for understanding the biological effects of dietary flavonoids (Mihyang Kim et al., 2014).
properties
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENXIAWIJGWYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155509 | |
Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,4'-Tetramethoxyflavanone | |
CAS RN |
2569-77-9 | |
Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2569-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51170 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,4'-TETRAMETHOXYFLAVANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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